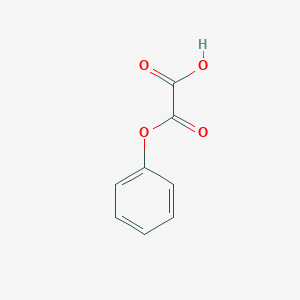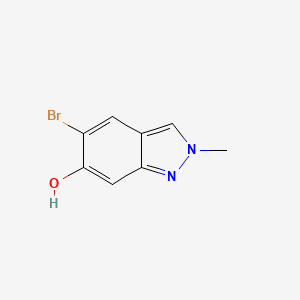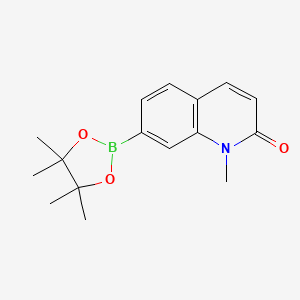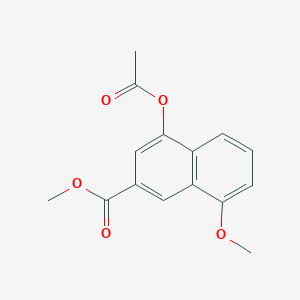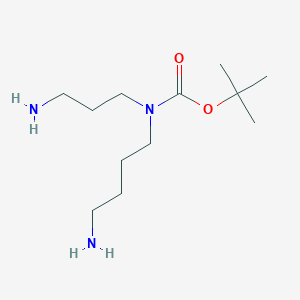
tert-butyl N-(4-aminobutyl)-N-(3-aminopropyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate is a chemical compound with the molecular formula C12H27N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl carbamate with 1,4-diaminobutane and 1,3-diaminopropane. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate often involves large-scale reactors and automated systems to maintain consistent quality. The process may include purification steps such as crystallization or distillation to remove impurities and achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to optimize the reaction rates and yields .
Major Products Formed
The major products formed from reactions involving tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. Its effects are mediated through the formation of covalent bonds with reactive sites on target molecules, leading to changes in their activity and properties .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl N-(4-aminobutyl)carbamate
- tert-Butyl N-(3-aminopropyl)carbamate
- tert-Butyl bis(3-aminopropyl)carbamate
Uniqueness
tert-Butyl (4-aminobutyl)(3-aminopropyl)carbamate is unique due to its specific structure, which combines both 4-aminobutyl and 3-aminopropyl groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that contain only one type of functional group .
Propiedades
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-(3-aminopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3O2/c1-12(2,3)17-11(16)15(10-6-8-14)9-5-4-7-13/h4-10,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFKQBNEHNLMRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN)CCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
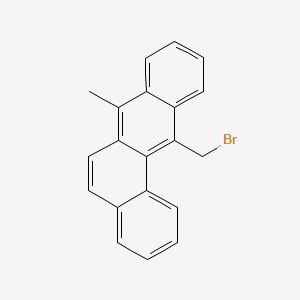


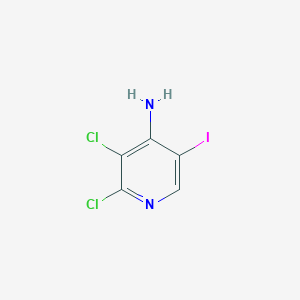
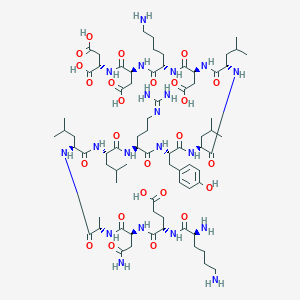
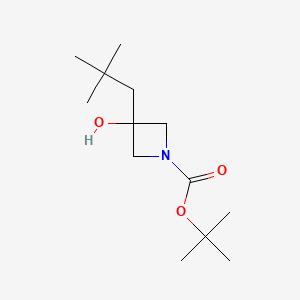
![4-Thiazoleacetic acid, 2-[[4-(4-morpholinyl)phenyl]amino]-](/img/structure/B13925294.png)

